![molecular formula C16H19N3O2S B2615038 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 484019-88-7](/img/structure/B2615038.png)
2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound with a molecular formula of C17H21N3O2S . This compound features a unique structure that includes a 1,3,4-oxadiazole ring, a piperidine ring, and a sulfanyl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a sulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group.
Substitution: Various substitution reactions can occur, especially at the piperidine ring and the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield various amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, research conducted by Aziz-ur-Rehman et al. demonstrated that compounds bearing the 1,3,4-oxadiazole structure showed promising results against various cancer cell lines. The study synthesized several derivatives and evaluated their cytotoxicity, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Antimicrobial Properties
The antimicrobial efficacy of the compound has also been investigated. A study published in the Brazilian Journal of Pharmaceutical Sciences reported that synthesized oxadiazole derivatives displayed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the piperidine moiety was found to enhance the antimicrobial activity of these compounds .
Enzyme Inhibition
Another significant application of this compound is its potential as an enzyme inhibitor. Research indicates that derivatives containing piperidine and oxadiazole can act as effective inhibitors of acetylcholinesterase and urease enzymes. This suggests possible applications in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urinary tract infections .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, while the piperidine ring can enhance its binding affinity. The sulfanyl group can undergo redox reactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methyl-1-piperidinyl)ethanone
- **5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives
Uniqueness
What sets 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the piperidine ring enhances its potential as a bioactive molecule, while the oxadiazole ring provides a versatile platform for further functionalization .
Biological Activity
The compound 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, antitumor, and enzyme inhibitory effects based on recent studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N3OS, with a molecular weight of approximately 320.41 g/mol. The structural features include a piperidine ring and an oxadiazole moiety, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, the synthesized derivatives were tested against various bacterial strains such as Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) for these compounds were determined, showing promising results:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antitumor Activity
The antitumor potential of this compound has also been explored through in vitro studies. The compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 10.5 |
HeLa (cervical cancer) | 12.3 |
A549 (lung cancer) | 8.7 |
This suggests that the compound may possess selective cytotoxicity against cancer cells while exhibiting lower toxicity to normal cells .
Enzyme Inhibition
The enzyme inhibitory activity of the compound was assessed against acetylcholinesterase (AChE) and urease. The results showed that the compound effectively inhibited both enzymes:
Enzyme | Inhibition (%) |
---|---|
Acetylcholinesterase | 75 |
Urease | 68 |
These findings indicate its potential use in treating conditions related to enzyme dysregulation, such as Alzheimer's disease .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Efficacy : In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives exhibited strong antibacterial activity against resistant strains of bacteria, emphasizing their potential in clinical settings .
- Cancer Treatment : Another study focused on the cytotoxic effects of similar compounds on various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
- Enzyme Inhibition : Research demonstrated that compounds with similar structures could effectively inhibit key enzymes involved in metabolic pathways, opening avenues for therapeutic interventions in metabolic disorders .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-5-7-13(8-6-12)15-17-18-16(21-15)22-11-14(20)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCRHZQFISKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.